

Novel Imidazo[1,2-b]pyridazine Compounds Demonstrate Potent and Selective mTOR Inhibition

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Compound of Interest

Compound Name: 6-Chloroimidazo[1,2-b]pyridazine hydrochloride

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For Immediate Release: Researchers have synthesized a series of novel imidazo[1,2-b]pyridazine derivatives that exhibit significant inhibitory activity against the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and proliferation. Two lead compounds, designated A17 and A18, have demonstrated potent, ATP-competitive inhibition of mTOR, with promising anti-proliferative effects in various cancer cell lines. This comparison guide provides an objective overview of the performance of these novel compounds against established mTOR inhibitors, supported by experimental data.

Performance Comparison of mTOR Inhibitors

The inhibitory activity of the novel imidazo[1,2-b]pyridazine compounds was assessed through in vitro kinase assays and cellular proliferation assays. The results are compared with well-established mTOR inhibitors, including Rapamycin, BEZ235, and PI-103.

In Vitro mTOR Kinase Inhibition

The half-maximal inhibitory concentration (IC50) against mTOR was determined to quantify the potency of the novel compounds.

Compound	Type	mTOR IC50 (nM)
A17	Imidazo[1,2-b]pyridazine	67
A18	Imidazo[1,2-b]pyridazine	62
Rapamycin	Allosteric mTORC1 Inhibitor	~0.1[1]
BEZ235 (Dactolisib)	Dual PI3K/mTOR Inhibitor	20.7[2]
PI-103	Dual PI3K/mTOR Inhibitor	20 - 30

Lower IC50 values indicate greater potency.

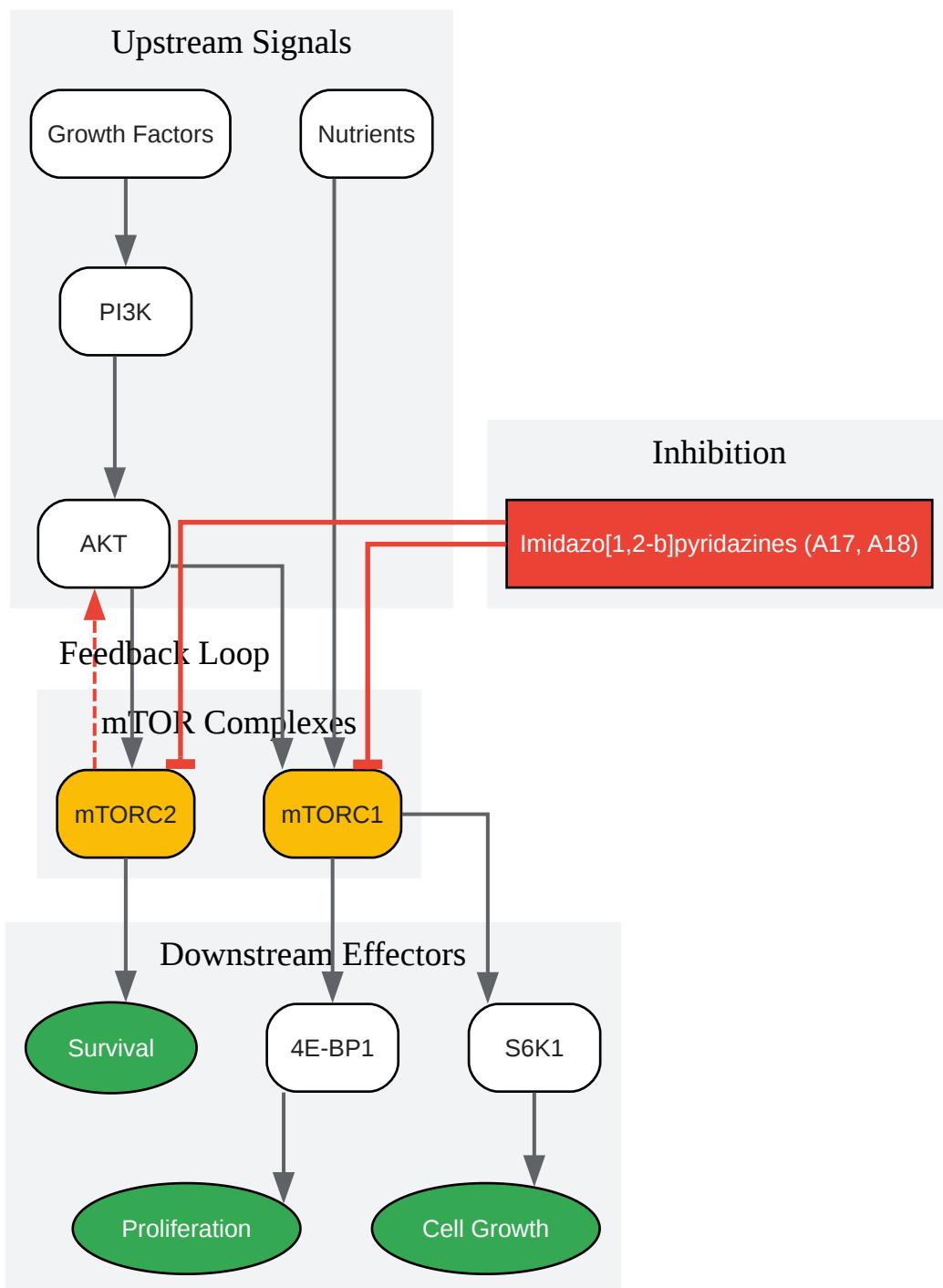
Anti-Proliferative Activity in Human Cancer Cell Lines

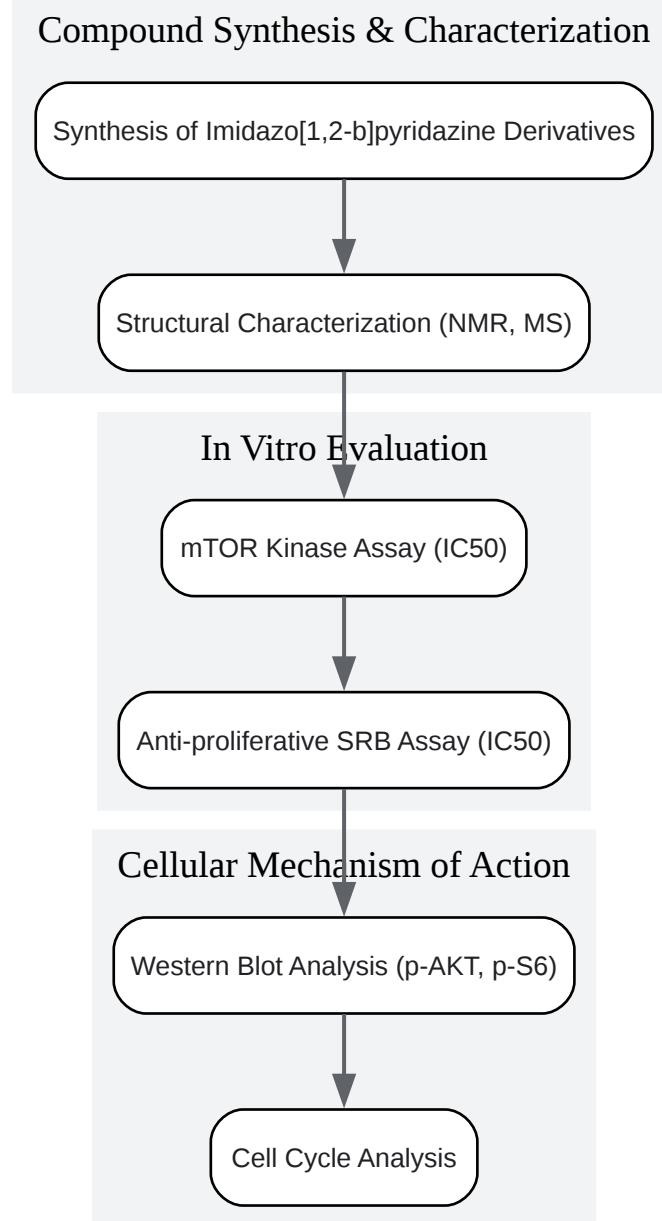
The anti-proliferative efficacy of the novel compounds was evaluated against a panel of human cancer cell lines using the Sulforhodamine B (SRB) assay. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Cell Line	Cancer Type	A17 IC50 (µM)	A18 IC50 (µM)
A549	Non-small cell lung cancer	0.05	0.02
H460	Non-small cell lung cancer	0.02	0.03
HT-29	Colon adenocarcinoma	0.11	0.05
MKN-45	Gastric cancer	0.07	0.05
U87-MG	Glioblastoma-astrocytoma	0.08	0.04
MCF-7	Breast cancer	0.13	0.07

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mTOR signaling pathway and the experimental workflow used to confirm the inhibitory action of the novel imidazo[1,2-b]pyridazine compounds.





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References

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